molecular formula C6H4F2N2O B065861 2,6-Difluoropyridine-3-carboxamide CAS No. 171178-51-1

2,6-Difluoropyridine-3-carboxamide

Cat. No.: B065861
CAS No.: 171178-51-1
M. Wt: 158.11 g/mol
InChI Key: TWDICRULGBVMKH-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-3-carboxamide is a fluorinated pyridine derivative. The introduction of fluorine atoms into the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is carried out at elevated temperatures (180-188°C) to achieve high yields .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using large reactors. The process involves the continuous addition of reagents and the removal of by-products through distillation. The product is then purified by washing, drying, and distillation to achieve high purity levels suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyridine-3-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and reduced pyridine derivatives .

Scientific Research Applications

2,6-Difluoropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2,3-Difluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine-2-carboxamide

Comparison: 2,6-Difluoropyridine-3-carboxamide is unique due to the specific positioning of the fluorine atoms and the carboxamide group. This configuration enhances its reactivity and stability compared to other fluorinated pyridines. The presence of the carboxamide group also allows for additional hydrogen bonding interactions, making it more versatile in various applications .

Properties

IUPAC Name

2,6-difluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDICRULGBVMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution 2,6-difluoronicotinic acid (7.4 g, 0.046 mmol) and SOCl2 (20 mL) in 1,2-dichloroethane (60 mL) containing DMF (1 drop) is heated under reflux for 4 h, then concentrated to dryness under reduced pressure. The residue is dissolved in Et2O (100 mL), cooled to 0° C., and treated dropwise with concentrated ammonia (10.0 mL, 0.17 mmol). After 10 min the solution is washed with aqueous NaHCO3 and worked up to give 2,6-difluoronicotinamide (5.61 g, 76%). 1H NMR (CDCl3) a 8.70 (1H, dd, J=9.6, 8.3 Hz), 7.00 (1H, ddd, J=8.3, 2.9, 1.1 Hz), 6.71, 6.55 (1H, 1H, 2 brs)
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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